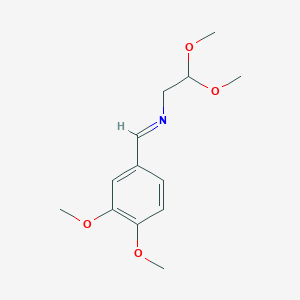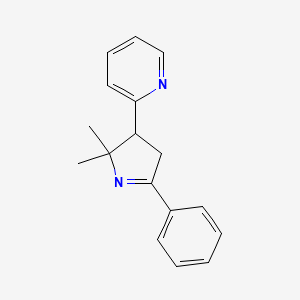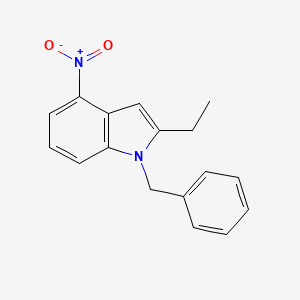![molecular formula C19H26Cl2N2O5 B8477274 (3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate](/img/structure/B8477274.png)
(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a 3,5-dichlorobenzyl group and a tert-butoxycarbonyl-protected aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, to form the intermediate chloroethylmorpholine.
Introduction of the 3,5-Dichlorobenzyl Group: The intermediate is then reacted with 3,5-dichlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 3,5-dichlorobenzyl group.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the tert-butoxycarbonyl-protected aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Deprotection: Trifluoroacetic acid, hydrochloric acid, or aluminum chloride for selective cleavage.
Major Products
Deprotected Amino Compound: Removal of the Boc group yields the free amino compound.
Substituted Derivatives: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzyl 2-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)morpholine-4-carboxylate: Similar structure with a methyl group instead of a hydrogen on the aminoethyl group.
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)morpholine-4-carboxylate: Lacks the 3,5-dichlorobenzyl group.
Propriétés
Formule moléculaire |
C19H26Cl2N2O5 |
|---|---|
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C19H26Cl2N2O5/c1-19(2,3)28-17(24)22-5-4-16-11-23(6-7-26-16)18(25)27-12-13-8-14(20)10-15(21)9-13/h8-10,16H,4-7,11-12H2,1-3H3,(H,22,24) |
Clé InChI |
MGKOPUXYVBFWDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1CN(CCO1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
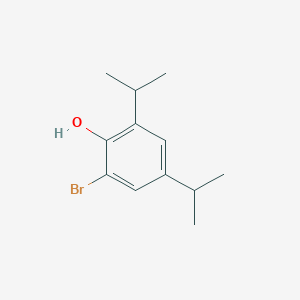
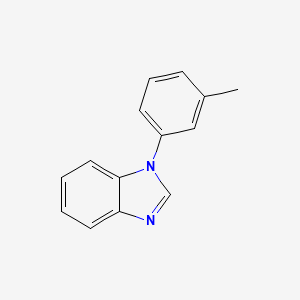
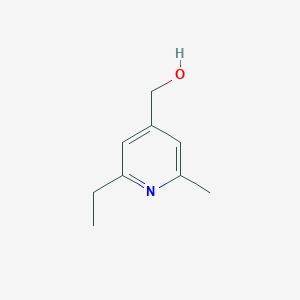
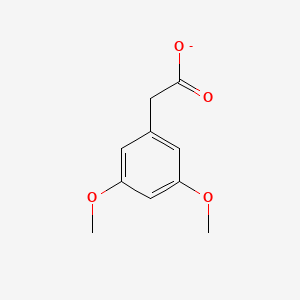
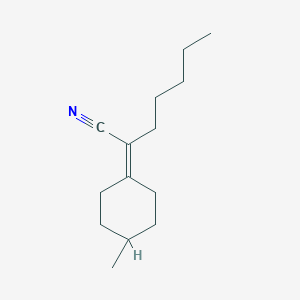

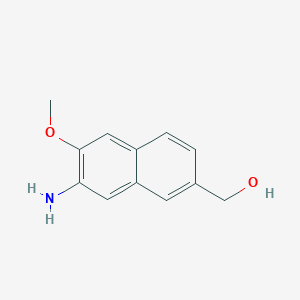
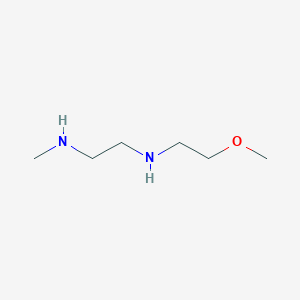
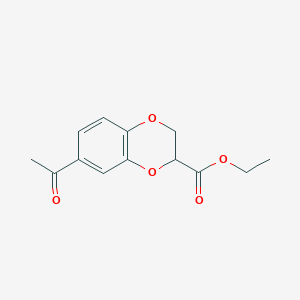
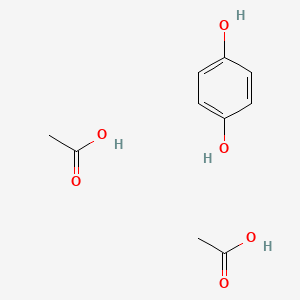
![Piperazine,2-[4-(methoxymethyl)phenyl]-](/img/structure/B8477291.png)
